4-((叔丁氧羰基)(2-乙氧基-2-氧代乙基)氨基)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

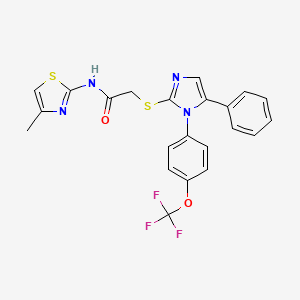

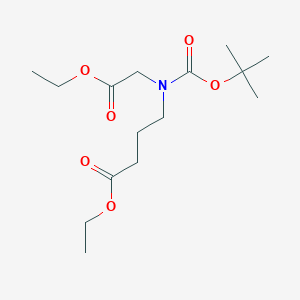

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate is an organic compound with the molecular formula C15H27NO6 . It is also known as N-Boc-2-aminoacetaldehyde . This compound belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

N-Boc-2-aminoacetaldehyde, a derivative of this compound, is an organic building block. It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . It has been used in the total synthesis of (+)-negamycin . It has also been used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .Molecular Structure Analysis

The molecular weight of Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate is 317.38 . The exact structure of this compound is not provided in the search results.Chemical Reactions Analysis

N-Boc-2-aminoacetaldehyde, a derivative of this compound, has been used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition . It has also been used in the synthesis of 2,2′-bipyridine .科学研究应用

Synthesis of Pyrrolidines

This compound is used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition, which is a significant method for constructing five-membered rings containing nitrogen .

α-Methylenation

It is utilized in α-methylenation of amino aldehydes, a process that proceeds quickly and efficiently using formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .

Synthesis of (+)-Negamycin

The compound serves as a starting reagent in the total synthesis of (+)-negamycin, an antibiotic that shows promise against a broad spectrum of bacteria .

Synthesis of Bipyridines

It is also involved in the synthesis of 2,2′-bipyridine, an important ligand in coordination chemistry due to its ability to bind to transition metals .

Building Block for Protected Pyrroloproline

It acts as a building block in the synthesis of a protected pyrroloproline, which is useful in peptide synthesis and drug discovery .

Intermediate for Novel Organic Compounds

This compound serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

作用机制

Target of Action

Similar compounds have been used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide range of biological activities, suggesting that Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate may interact with multiple targets.

Mode of Action

It’s known that esters, which this compound is, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure allows esters to participate in a variety of chemical reactions, including hydrolysis, transesterification, and others that can lead to significant changes in biological systems.

Biochemical Pathways

Given its structure and the known activities of similar compounds, it’s likely that it may be involved in various biochemical reactions, potentially acting as an intermediate in the synthesis of other biologically active compounds .

Pharmacokinetics

The compound’s ester structure suggests that it may be subject to hydrolysis in the body, which could affect its bioavailability and distribution .

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate may have similar effects, depending on its specific targets and mode of action.

属性

IUPAC Name |

ethyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-6-20-12(17)9-8-10-16(11-13(18)21-7-2)14(19)22-15(3,4)5/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOQUVDBRBRELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(CC(=O)OCC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)

![4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B3006711.png)

![6-(3-Methoxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3006715.png)

![N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B3006718.png)

![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B3006719.png)

![tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B3006720.png)

![(Z)-2-(4-chlorophenyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B3006723.png)